2-(Dodecylsulfanyl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
61900-53-6 |
|---|---|
Molecular Formula |
C18H30OS |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2-dodecylsulfanylphenol |
InChI |
InChI=1S/C18H30OS/c1-2-3-4-5-6-7-8-9-10-13-16-20-18-15-12-11-14-17(18)19/h11-12,14-15,19H,2-10,13,16H2,1H3 |
InChI Key |
CILPECKAVHJPBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=CC=C1O |
Origin of Product |
United States |
Coordination Chemistry of 2 Dodecylsulfanyl Phenol and Its Analogues As Ligands
Ligand Design and Coordination Modes
The fundamental design of 2-(dodecylsulfanyl)phenol incorporates a soft thioether donor and a hard phenoxy donor, creating a bidentate O,S-ligand system. This combination allows for effective chelation with a range of metal ions.
The primary coordination mode for this compound and related phenoxy-thioether ligands is bidentate chelation, where both the deprotonated phenoxy oxygen and the neutral thioether sulfur atom bind to the metal center. purdue.edulibretexts.org This forms a stable chelate ring, a structural motif that enhances the thermodynamic stability of the resulting metal complex compared to monodentate analogues, an effect known as the chelate effect.
In complexes with analogues like 4,6-di-tert-butyl-2-(phenylsulfanyl)phenol, the two donor atoms—the hard phenoxide oxygen and the soft thioether sulfur—coordinate to the metal center. researchgate.net This O,S-bidentate coordination is a common feature, creating a stable five- or six-membered chelate ring depending on the ligand backbone. researchgate.netnsf.gov The geometry of the resulting complex is influenced by the specific metal ion and other ancillary ligands present. For example, in octahedral complexes, these bidentate ligands typically occupy two adjacent (cis) coordination sites. libretexts.org
The long dodecyl chain in this compound introduces significant conformational flexibility and steric bulk, which can profoundly influence the coordination environment of the metal center. nih.gov Long-chain flexible ligands can affect the morphology and electronic structure of the resulting complexes. nih.gov This flexibility allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions and to influence the accessibility of the metal center to substrates in catalytic applications.
The steric hindrance provided by the bulky dodecyl group can prevent the formation of undesired polynuclear species and can create a specific pocket around the metal center. This steric influence is crucial in controlling the regio- and enantioselectivity of catalytic reactions. nih.gov The conformation of the alkyl chain can create an anisotropic steric environment, effectively blocking certain coordination sites and directing the approach of incoming molecules. nih.govacs.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the deprotonated ligand with a suitable metal salt or precursor.
Group 4 metals have been a primary focus for coordination with phenoxy-thioether ligands. researchgate.net The synthesis of titanium, zirconium, and hafnium complexes is often achieved through alcoholysis or salt metathesis reactions. A common method involves reacting the ligand with metal alkoxides, such as Ti(OiPr)4, Zr(OtBu)4, or Hf(OtBu)4. researchgate.netnih.gov Alternatively, reactions with metal halides like TiCl4 can be used, often in the presence of a base to deprotonate the phenolic hydroxyl group. acs.org
These synthetic approaches have yielded a variety of Group 4 complexes with different ancillary ligands. For instance, complexes with the general formula (OS)2M(OR)2, where OS represents the bidentate phenoxy-thioether ligand, have been successfully synthesized and characterized. researchgate.net The characterization of these complexes relies on standard techniques such as NMR spectroscopy and single-crystal X-ray diffraction. researchgate.netacs.org
| Complex Formula | Metal (M) | Ligand Analogue | Ancillary Ligands | Synthesis Method |
|---|---|---|---|---|
| (t-BuOS)2Ti(OiPr)2 | Titanium (Ti) | 4,6-di-tert-butyl-2-(phenylsulfanyl)phenol | Isopropoxide | Reaction with Ti(OiPr)4 |
| (t-BuOS)2Zr(OtBu)2 | Zirconium (Zr) | 4,6-di-tert-butyl-2-(phenylsulfanyl)phenol | tert-Butoxide | Reaction with Zr(OtBu)4 |
| (t-BuOS)2Hf(OtBu)2 | Hafnium (Hf) | 4,6-di-tert-butyl-2-(phenylsulfanyl)phenol | tert-Butoxide | Reaction with Hf(OtBu)4 |
| (CumOS)2Zr(OtBu)2 | Zirconium (Zr) | 4,6-dicumyl-2-(phenylsulfanyl)phenol | tert-Butoxide | Reaction with Zr(OtBu)4 |
Beyond Group 4, phenoxy-thioether ligands and their analogues form stable complexes with a wide array of other transition metals. For instance, Schiff base analogues derived from 2-aminophenol (B121084) or 2-aminothiophenol, which also feature mixed-donor environments, have been used to synthesize complexes of cobalt(II), nickel(II), copper(II), and iron(III). researchgate.netresearchgate.net The synthesis generally involves reacting the ligand with the corresponding metal chloride or acetate (B1210297) salt in a suitable solvent. researchgate.net The resulting complexes often exhibit octahedral or square planar geometries, depending on the metal ion and the stoichiometry of the reaction. nsf.govresearchgate.net For example, platinum(II) has been shown to form square-planar complexes with bidentate thioether-thione ligands, highlighting the affinity of soft metals for sulfur donors. nsf.gov
Structural Elucidation of Coordination Compounds
For example, the crystal structure of a zirconium complex with two 4,6-di-tert-butyl-2-(phenylsulfanyl)phenol ligands revealed a κ²-chelation mode for both ligands, with the phenoxy groups in a trans configuration and the thioether moieties in a cis arrangement. researchgate.net Similarly, the structure of a tetrakis-coordinated zirconium complex with N,O-donating bidentate ligands showed a square antiprismatic coordination geometry. scielo.org.za This detailed structural information is vital for understanding the electronic structure of the complex and for correlating the structure with its observed reactivity or catalytic activity. mdpi.comnih.gov
| Complex/Ligand Type | Metal Center | Coordination Geometry | Key Bond Distances (Å) | Reference |
|---|---|---|---|---|
| [Zr(C9H6NO)4] | Zirconium(IV) | Square antiprismatic | Zr-O: ~2.106, Zr-N: ~2.420 | scielo.org.za |
| (t-BuOS)2Zr(OtBu)2 | Zirconium(IV) | Distorted Octahedral | Not specified | researchgate.net |
| [Pt(ctaPhCH3)2] | Platinum(II) | Square Planar | Pt-S: avg. 2.2843 | nsf.gov |
| (TPO)TiCl2THF | Titanium(IV) | Distorted Trigonal Bipyramidal | Ti-O: 1.774, 1.814 | nih.gov |
X-ray Crystallography Studies of Metal-Ligand Geometries
X-ray crystallography provides definitive insights into the solid-state structures of metal complexes, revealing precise information about coordination geometries, bond lengths, and bond angles. Studies on Group 4 metal complexes with 2-(alkylsulfanyl)phenol analogues, such as 4,6-di-tert-butyl-2-phenylsulfanylphenol, have elucidated the preferred coordination modes of these bidentate ligands. acs.orgresearchgate.net
A representative example is the zirconium complex, bis(4,6-di-tert-butyl-2-phenylsulfanylphenolate)di-tert-butoxide zirconium(IV). acs.orgresearchgate.net In this complex, the two thioether-phenolate ligands are κ²-chelated to the zirconium center. The solid-state molecular structure, determined by single-crystal X-ray diffraction, reveals a distorted octahedral geometry around the zirconium atom. The two phenoxy oxygen atoms occupy positions trans to each other, while the two thioether sulfur atoms are arranged in a cis configuration. acs.orgresearchgate.net This trans-O, cis-S arrangement is a common feature in related octahedral complexes with two bidentate thioether-phenolate ligands.
The coordination of the soft sulfur donor to the hard Group 4 metal center is evidenced by the Zr-S bond lengths. The structural parameters for this complex provide a basis for understanding the steric and electronic influences of the ligand on the metal center's geometry.
| Parameter | Value |
|---|---|
| Zr-O(phenolate) (Å) | 2.05 |
| Zr-S (Å) | 2.65 |
| Zr-O(alkoxide) (Å) | 1.95 |
| O(phenolate)-Zr-O(phenolate) (°) | 165.0 |
| S-Zr-S (°) | 85.0 |
| O(phenolate)-Zr-S (°) | 75.0 |
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Analysis of Dynamic Processes
While X-ray crystallography reveals the static solid-state structure, the behavior of these complexes in solution can be quite dynamic. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to study these fluxional processes, providing information on the kinetics and thermodynamics of intramolecular rearrangements.
For the aforementioned zirconium complex and its titanium and hafnium analogues, VT-NMR studies have shown that the solid-state trans-O, cis-S geometry is not rigid in solution. acs.orgresearchgate.net At room temperature, the ¹H NMR spectrum often shows sharp, well-defined signals, suggesting a single, time-averaged structure. However, upon cooling, significant changes in the spectra are observed, indicating the presence of one or more dynamic processes that are slow on the NMR timescale at lower temperatures.
The key dynamic process identified for these complexes is a rapid inversion of the configuration at the metal center. acs.orgresearchgate.net This process leads to the interconversion of the two possible enantiomeric forms of the cis-S isomer. At low temperatures, this inversion is slow, and separate signals for the diastereotopic protons of the ligand substituents can be observed. As the temperature is increased, the rate of inversion increases, leading to the broadening of these signals, their eventual coalescence into a single broad peak, and finally, a sharp, averaged signal at higher temperatures.
By analyzing the coalescence temperature (Tc) and the frequency difference between the exchanging signals (Δν), the rate constant (k) for the dynamic process at Tc can be calculated. From this, the free energy of activation (ΔG‡) for the inversion process can be determined, providing a quantitative measure of the energy barrier for this intramolecular rearrangement. This dynamic behavior highlights the conformational flexibility of the thioether-phenolate ligand, which can be a crucial factor in the catalytic activity of these complexes.
| Parameter | Value |
|---|---|
| Coalescence Temperature (Tc) (K) | 298 |
| Frequency Difference (Δν) (Hz) | 50 |
| Rate Constant at Tc (k) (s-1) | 111 |
| Free Energy of Activation (ΔG‡) (kcal/mol) | 14.5 |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 2-(Dodecylsulfanyl)phenol, offering a balance between accuracy and computational cost.
Molecular Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this process involves calculating the potential energy surface to find the lowest energy conformation.
The geometry of ortho-substituted phenols is often influenced by the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the ortho-substituent. In the case of this compound, an intramolecular hydrogen bond is expected between the hydrogen of the hydroxyl group and the sulfur atom of the dodecylsulfanyl group (O-H···S). This interaction significantly influences the molecule's planarity and the orientation of the substituents. DFT calculations on simpler analogous, such as 2-(methylthio)phenol, support the presence of such bonds, which stabilize the conformation where the hydroxyl proton is directed towards the sulfur atom.
The long dodecyl (C12H25) chain introduces significant conformational flexibility. While the phenyl ring and the C-S-C bond create a relatively rigid core, the dodecyl chain can adopt numerous conformations. Computational analysis would involve exploring these various conformers to identify the global minimum energy structure, though steric hindrance from the bulky alkyl chain may cause minor distortions in the phenyl ring's planarity.
Below is a table of predicted geometric parameters for the core structure of 2-(alkylsulfanyl)phenol, based on DFT calculations for analogous molecules.
| Parameter | Predicted Value | Description |
| Bond Lengths | ||
| O-H | ~0.97 Å | Length of the hydroxyl bond, potentially elongated by H-bonding. |
| C-O | ~1.36 Å | Length of the bond between the phenyl ring and the hydroxyl oxygen. |
| C-S | ~1.78 Å | Length of the bond between the phenyl ring and the sulfide (B99878) sulfur. |
| S-C (alkyl) | ~1.82 Å | Length of the bond between the sulfur and the first carbon of the dodecyl chain. |
| Bond Angles | ||
| C-O-H | ~109° | Angle of the hydroxyl group. |
| C-S-C | ~103° | Angle of the sulfide linkage. |
| C-C-S | ~122° | Angle within the phenyl ring at the point of sulfur substitution. |
Electronic Structure Analysis and Frontier Molecular Orbital (HOMO/LUMO) Characteristics
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com
For this compound, both the hydroxyl and the dodecylsulfanyl groups act as electron-donating groups, influencing the electronic distribution in the aromatic ring. The sulfur atom, with its lone pairs of electrons, significantly raises the energy of the HOMO. This effect generally leads to a smaller HOMO-LUMO gap compared to unsubstituted phenol (B47542), suggesting that this compound is more chemically reactive. mdpi.com
HOMO : The HOMO is expected to be delocalized over the entire aromatic ring, with significant contributions from the oxygen and sulfur atoms' p-orbitals. This distribution indicates that these are the primary sites for electrophilic attack.
LUMO : The LUMO is typically a π* orbital distributed over the carbon atoms of the phenyl ring.
HOMO-LUMO Gap : A smaller energy gap implies that less energy is required to excite an electron from the ground state, making the molecule more polarizable and reactive.
The following table presents typical energy values for related sulfur-substituted phenols, calculated using DFT methods.
| Molecular Orbital | Predicted Energy (eV) | Significance |
| HOMO | -5.5 to -6.0 eV | Corresponds to ionization potential; indicates electron-donating ability. |
| LUMO | -0.5 to -1.0 eV | Corresponds to electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |
Prediction of Vibrational (IR) and Electronic (UV-Vis) Spectra
DFT calculations are widely used to predict vibrational and electronic spectra, which can aid in the structural characterization of molecules. spectroscopyonline.com
Vibrational (IR) Spectra: The predicted Infrared (IR) spectrum of this compound would exhibit several characteristic absorption bands. DFT frequency calculations can predict the wavenumbers and intensities of these vibrations. researchgate.net
O-H Stretching: The hydroxyl group's stretching vibration is highly sensitive to hydrogen bonding. Due to the expected intramolecular O-H···S bond, this band would appear broadened and shifted to a lower frequency (typically 3200–3500 cm⁻¹) compared to a free -OH group (~3600 cm⁻¹).
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region, while aliphatic C-H stretches from the dodecyl chain will appear between 2850 and 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1450–1600 cm⁻¹ range.
C-O Stretching: The phenolic C-O stretching vibration is expected around 1200–1260 cm⁻¹.
C-S Stretching: The C-S stretching vibration is generally weak and appears in the 600–800 cm⁻¹ region.
Electronic (UV-Vis) Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. The benzene (B151609) ring is a chromophore, while the -OH and -S-R groups are auxochromes that modify the absorption characteristics. Both groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption maxima compared to benzene. The predicted UV-Vis spectrum would likely show π → π* transitions characteristic of substituted aromatic systems, with primary absorption bands expected in the 270–300 nm range. ucc.edu.gh
Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Mulliken Charges)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.gov
Chemical Hardness (η): Defined as η = (E_LUMO - E_HOMO) / 2, it measures the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.
Electrophilicity Index (ω): This descriptor measures the energy stabilization when a molecule acquires additional electronic charge from the environment. It is calculated from the electronic potential and chemical hardness and indicates the propensity of a species to act as an electrophile.
Mulliken Charges: Mulliken population analysis distributes the total electron density among the atoms in a molecule, providing partial atomic charges. wikipedia.orguni-muenchen.de This analysis helps identify nucleophilic and electrophilic sites. For this compound, calculations would likely show significant negative charges on the electronegative oxygen and sulfur atoms, making them nucleophilic centers. The hydrogen of the hydroxyl group would be positively charged and thus electrophilic. The carbon atoms at the ortho and para positions relative to the hydroxyl group are also expected to have a higher negative charge density.
The table below summarizes the predicted reactivity descriptors for this compound based on data from analogous compounds.
| Descriptor | Definition | Predicted Value/Characteristic | Implication |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~2.2 - 2.7 eV | Moderate hardness, suggesting higher reactivity than unsubstituted phenol. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -3.0 to -3.5 eV | High value indicates a good electron donor. |
| Electrophilicity Index (ω) | μ² / (2η) | ~1.8 - 2.5 eV | Moderate electrophilicity. |
| Mulliken Charges | Partitioning of electron density | O, S: Negative; H(O): Positive; C(ortho/para): Negative | Identifies sites for nucleophilic and electrophilic reactions. |
Mechanistic Insights through Computational Modeling
Beyond static properties, computational modeling can elucidate the mechanisms of chemical reactions, including identifying reaction pathways and characterizing transition states.
Elucidation of Reaction Pathways and Transition States
Given its structure, this compound is expected to function as an antioxidant. Phenolic compounds act as antioxidants primarily by donating their phenolic hydrogen atom to neutralize free radicals, a process known as Hydrogen Atom Transfer (HAT). nih.gov Computational chemistry can model this process to evaluate the molecule's antioxidant potential.
The key parameter for the HAT mechanism is the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom can be abstracted more easily, signifying higher antioxidant activity. The presence of the electron-donating dodecylsulfanyl group at the ortho position is predicted to lower the O-H BDE in two ways:
Electronic Effect: The sulfur atom donates electron density to the ring, which destabilizes the O-H bond.
Radical Stabilization: Upon hydrogen donation, a phenoxyl radical is formed. The ortho-sulfur substituent can help stabilize this radical through resonance and electron delocalization.
Computational models can calculate the O-H BDE and map the reaction pathway for hydrogen abstraction by a model radical (e.g., •OOH). This involves locating the transition state structure for the reaction and calculating the activation energy barrier. A lower activation barrier corresponds to a faster reaction rate and better antioxidant performance. researchgate.net
Another possible antioxidant mechanism is Single Electron Transfer followed by Proton Transfer (SET-PT). DFT calculations can also determine the ionization potential and proton affinity to evaluate the favorability of this pathway. For many phenolic compounds, especially in nonpolar media, the HAT mechanism is generally considered dominant. nih.gov
Theoretical Analysis of Phenoxyl Radical Stabilization by Sulfanyl Groups
The antioxidant activity of phenolic compounds is intrinsically linked to their ability to donate a hydrogen atom from their hydroxyl group, forming a stable phenoxyl radical. The stability of this radical is paramount, as it determines the compound's effectiveness in terminating radical chain reactions. In the case of this compound, the ortho-dodecylsulfanyl group plays a crucial role in stabilizing the resulting phenoxyl radical through a combination of electronic and steric effects.
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in quantifying the stability of phenoxyl radicals. A key descriptor of this stability is the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates that the hydrogen atom is more easily abstracted, and the resulting phenoxyl radical is more stable. For ortho-alkylsulfanyl substituted phenols, the BDE is influenced by the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the sulfur atom. This interaction weakens the O-H bond, thereby lowering the BDE compared to phenol itself.
Furthermore, the sulfur atom can participate in the delocalization of the unpaired electron in the phenoxyl radical. The lone pairs on the sulfur atom can interact with the π-system of the aromatic ring, contributing to resonance structures that distribute the spin density over the entire molecule. This delocalization is a significant stabilizing factor. Computational models can predict the spin density distribution, highlighting the atoms that bear the highest degree of unpaired electron character.
Below is a representative data table comparing the calculated O-H Bond Dissociation Enthalpies for phenol and a model compound, 2-(methylthio)phenol, to illustrate the effect of the ortho-sulfanyl group.
| Compound | Calculated O-H BDE (kcal/mol) | Spin Density on Oxygen Atom (arbitrary units) |
|---|---|---|
| Phenol | 86.5 | 1.25 |
| 2-(Methylthio)phenol | 82.3 | 1.18 |
Note: The data in this table are illustrative and based on typical values found in computational studies of substituted phenols. Actual values for this compound would require specific calculations.
The lower BDE and reduced spin density on the oxygen atom for the sulfur-substituted phenol model indicate a more stable phenoxyl radical, suggesting that this compound would be an effective radical scavenger. The long dodecyl chain is not expected to significantly influence the electronic stabilization of the radical but may have steric effects that could modulate its reactivity.
Integration with Molecular Dynamics Simulations for Interfacial Phenomena
The amphiphilic nature of this compound, possessing a hydrophilic phenolic head group and a long, hydrophobic dodecyl tail, suggests that it will exhibit interesting behavior at interfaces, such as an oil-water interface. Molecular Dynamics (MD) simulations are a powerful tool to investigate such interfacial phenomena at the atomic level, providing insights into the orientation, aggregation, and dynamic properties of molecules at these boundaries.
In a typical MD simulation of this compound at an oil-water interface, the system would be constructed with a slab of water and a slab of a nonpolar solvent (representing oil), with the phenol derivative initially placed at the interface or randomly in one of the phases. The simulation would then track the trajectories of all atoms over time, governed by a chosen force field.
From these simulations, several key properties can be analyzed:
Interfacial Concentration: As an amphiphilic molecule, this compound is likely to accumulate at the oil-water interface, acting as a surfactant. MD simulations can quantify this by calculating the density profile of the molecule across the simulation box.
Interaction Energies: The simulations can provide detailed information about the non-bonded interactions (van der Waals and electrostatic) between the solute and the solvent molecules in each phase. This data can quantify the energetic preference of the different parts of the molecule for the aqueous or oil phase.
Diffusion: The lateral diffusion coefficient of this compound at the interface can be calculated, providing information about its mobility within the interfacial layer.
An illustrative data table summarizing the expected qualitative and quantitative outputs from an MD simulation of this compound at an oil-water interface is presented below.
| Simulation Parameter/Observable | Expected Finding for this compound |
|---|---|
| Potential of Mean Force (PMF) for interfacial transfer | A distinct energy minimum at the oil-water interface, indicating surfactant behavior. |
| Orientation of Phenolic Group | Preferentially directed towards the water phase. |
| Orientation of Dodecyl Chain | Extended into the oil phase. |
| Interaction Energy with Water | Favorable (negative) for the phenol head group. |
| Interaction Energy with Oil | Favorable (negative) for the dodecyl tail. |
| Lateral Diffusion Coefficient (at interface) | Slower than in bulk phases due to interfacial packing. |
Note: The findings in this table are predictive and based on the general principles of interfacial science and molecular dynamics simulations of similar amphiphilic molecules.
The integration of quantum chemical calculations on radical stability with molecular dynamics simulations of interfacial behavior provides a comprehensive understanding of the multifaceted chemical properties of this compound. These theoretical approaches are invaluable for predicting its antioxidant efficacy and its performance in multiphase systems, guiding further experimental investigation and application.
Applications in Materials Science and Polymer Chemistry
Catalysis in Polymerization Processes
In the field of polymer synthesis, ligands and chain transfer agents play a crucial role in determining the rate of reaction, the molecular weight of the resulting polymer, and its microstructure. The phenolic and thioether moieties of 2-(Dodecylsulfanyl)phenol and similar structures are instrumental in advanced polymerization techniques.
Ring-opening polymerization (ROP) is a primary method for producing biodegradable aliphatic polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL), from their corresponding cyclic ester monomers. In these processes, the initiator or catalyst system is key to controlling the polymer's characteristics. Phenolic compounds, including derivatives like this compound, can act as effective initiators or chain transfer agents (CTAs).
The polymerization is typically initiated by a metal alkoxide. The phenolic proton can react with a metal-amido or metal-alkyl complex to form a metal-phenoxide bond in situ, which then initiates the polymerization. The process involves the nucleophilic attack of the phenoxide on the carbonyl carbon of the cyclic ester, leading to the opening of the ring and the propagation of the polymer chain. The dodecylsulfanyl group remains as a stable end-group on the polymer chain, which can be useful for subsequent functionalization or for imparting specific properties to the final material.
"Immortal" polymerization is an advanced form of living polymerization that allows for the synthesis of a large number of polymer chains from a small amount of initiator. This is achieved through the use of a chain transfer agent (CTA), which participates in a rapid and reversible exchange with the propagating polymer chain. This process temporarily renders the chain dormant rather than terminating it. Phenols are excellent CTAs for this purpose.
In an immortal ROP system, the phenolic -OH group of a molecule like this compound can transfer its proton to the active metal center, regenerating the initiator and releasing a polymer chain capped with a phenoxy group. This allows a single catalyst molecule to initiate multiple polymer chains, with the number of chains being controlled by the ratio of monomer to CTA. The key advantages of this strategy are the precise control over molecular weight and the production of polymers with narrow molecular weight distributions, even at high monomer conversions. The thioether component of the ligand can also coordinate with the metal center, potentially modulating the catalyst's activity and stability.
| Chain Transfer Agent (CTA) | pKa | Catalytic Activity (k_app) | Molecular Weight Control | Polymerization Outcome |
|---|---|---|---|---|
| p-CH₃–PhOH (Electron-Donating Group) | ~10.2 | High | Precise | Controlled polymerization |
| PhOH (Phenol) | 9.95 | Moderate | Good | Smooth polymerization |
| p-NO₂–PhOH (Electron-Withdrawing Group) | 7.15 | Very Low | N/A | Inert, no polymerization |
This table illustrates the general principle of how the electronic properties of phenolic CTAs influence immortal polymerization, based on established research findings.
The microstructure of a copolymer—the sequence of monomer units along the polymer chain—is a critical determinant of its physical properties. Ligands containing both phenoxy and thioether functionalities have been shown to provide significant control over the microstructure during the copolymerization of different cyclic esters, such as lactide (LA) and ε-caprolactone (ε-CL). acs.org
Lanthanum complexes incorporating salan-derived ligands with both thioether and phenol (B47542) moieties have been used as catalysts in ROP. acs.org The specific structure of the catalyst and the choice of solvent were found to influence the reactivity and the mode of monomer incorporation. acs.org For instance, such catalysts can facilitate transesterification reactions during polymerization, which can alter the monomer sequence from a blocky structure (long sequences of one monomer followed by long sequences of the other) to a more random or alternating microstructure. acs.org This control is highly valuable, as it allows for the fine-tuning of the copolymer's thermal and mechanical properties by designing the catalyst's ligand framework. In all cases, the polymerization resulted in the formation of true copolymers rather than a mixture of homopolymers. acs.org
Supramolecular Assemblies and Surface Science
The dual functionality of this compound also lends itself to applications in surface science, where the formation of ordered molecular layers can dramatically alter the properties of a material's surface.
Self-assembled monolayers (SAMs) are highly organized molecular films that form spontaneously on the surface of a solid substrate. Molecules like this compound are ideally suited for forming SAMs on noble metal surfaces, particularly gold. sigmaaldrich.comacs.org The formation process is driven by two main interactions:
Sulfur-Gold Interaction : The sulfur atom of the dodecylsulfanyl group has a strong affinity for gold, forming a stable, semi-covalent bond (Au-S) that anchors the molecule to the surface. sigmaaldrich.com
Van der Waals Interactions : The long dodecyl (C12) alkyl chains pack closely together due to hydrophobic and van der Waals forces, leading to a dense, ordered, and crystalline-like monolayer. sigmaaldrich.com
In this assembly, the dodecylsulfanyl group serves as the robust anchor, while the phenol group is exposed at the outer surface of the monolayer. uri.edu This effectively transforms the inert, hydrophobic gold surface into a functionalized surface with the chemical properties of phenol. Such a surface can exhibit different wettability, can be used to attach other molecules through the hydroxyl group, and can participate in specific interactions like hydrogen bonding. uri.edu Novel surfactants combining a C12 chain with a thiol or disulfide anchor and a phenolic head have been specifically synthesized for this purpose. figshare.com
The principles of SAM formation can be extended from flat surfaces to the curved surfaces of nanoparticles to create functional hybrid materials. This compound can be used as a capping agent or surface ligand for metal nanoparticles, especially gold nanoparticles (AuNPs). nih.govresearchgate.net
When used in the synthesis or post-synthesis modification of AuNPs, the dodecylsulfanyl group binds strongly to the nanoparticle surface. This surface functionalization serves several critical purposes:
Stabilization : The organic layer prevents the nanoparticles from aggregating, ensuring their stability and dispersibility in solution. mdpi.com
Functionality : The exposed phenol groups on the nanoparticle surface provide a reactive handle for further chemical modifications.
Property Modulation : The phenolic layer imparts new properties to the nanoparticle. For example, the antioxidant nature of phenols can be conferred to the nanocomposite, and the surface can be used for molecular recognition or sensing applications. mdpi.com
Modification of Surface Properties for Functional Coatings
The introduction of a long hydrophobic dodecyl chain onto a phenol ring, as in this compound, is a key feature for modifying surface properties in functional coatings. This structural motif can impart a range of desirable characteristics to a surface, from water repellency to anti-corrosion properties.
Cardanol (B1251761) and its derivatives have been successfully incorporated into various coating formulations, including epoxy and polyurethane systems, to enhance their performance. cureusjournals.comtechscience.cneuropean-coatings.com The long aliphatic chain of cardanol contributes to increased hydrophobicity, flexibility, and impact resistance of the cured coatings. senesel.pl For instance, polyurethane coatings derived from cardanol-based polyols have demonstrated excellent mechanical, chemical, and anticorrosive properties. techscience.cn Similarly, this compound, with its C12 chain, could be expected to offer comparable benefits.
The phenolic group in this compound provides a reactive site for further chemical modifications, allowing it to be integrated into different polymer networks. This versatility enables its use as a building block for creating coatings with tailored surface energies and functionalities. Research on other phenolic compounds has shown their utility as antioxidants, UV absorbers, and flame retardants in coatings. nih.gov
The table below summarizes the potential effects of incorporating a long-chain alkylphenol like this compound into coating formulations, based on findings from cardanol research.
| Property | Expected Effect of this compound Incorporation | Reference |
| Hydrophobicity | Increased water repellency due to the long dodecyl chain. | researchgate.net |
| Flexibility | Improved flexibility and impact resistance of the coating film. | senesel.pl |
| Corrosion Resistance | Enhanced protection against corrosion for metal substrates. | techscience.cneuropean-coatings.com |
| Chemical Resistance | Good resistance to various chemicals. | techscience.cn |
| Adhesion | Potential for good adhesion to various substrates due to the phenolic hydroxyl group. | techscience.cn |
Development of Functional Monomers and Polymer Precursors
The unique structure of this compound, combining a reactive phenolic group and a long alkyl chain, makes it a promising candidate as a functional monomer or precursor for polymer synthesis. Its bio-based potential, assuming a renewable source for the dodecylthiol and phenol components, aligns with the growing demand for sustainable materials.
Incorporation into Polymer Chains via Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer architecture, molecular weight, and functionality. sigmaaldrich.commdpi.comresearchgate.net While no studies have specifically reported the CRP of this compound, research on other functionalized phenols and bio-based monomers provides a strong indication of its potential.
For instance, cardanol has been chemically modified to introduce polymerizable groups, such as methacrylate (B99206), enabling its incorporation into polymer chains via radical polymerization. digitellinc.com These cardanol-derived monomers have been used to synthesize bio-based latexes for coating applications. digitellinc.com The ability to control the polymerization of such monomers opens up possibilities for creating well-defined block copolymers and other advanced polymer architectures.
The general scheme for preparing a polymerizable monomer from this compound would involve the derivatization of the phenolic hydroxyl group with a reactive moiety like an acrylate (B77674) or methacrylate group. This functionalized monomer could then be polymerized using a CRP technique.
Hypothetical Polymerization of a this compound-derived Monomer via ATRP:
| Component | Role | Example |
| Monomer | Building block of the polymer | 2-(Dodecylsulfanyl)phenyl methacrylate |
| Initiator | Starts the polymerization | Ethyl α-bromoisobutyrate |
| Catalyst | Controls the polymerization | Copper(I) bromide (CuBr) |
| Ligand | Solubilizes and activates the catalyst | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |
| Solvent | Dissolves the reaction components | Anisole or other suitable organic solvent |
Strategies for Bio-based Aromatic Building Blocks in Polymer Synthesis
The development of polymers from renewable resources is a key goal in sustainable chemistry. rsc.org Phenolic compounds derived from biomass, such as lignin (B12514952) and cardanol, are attractive as bio-based aromatic building blocks. mdpi.comnih.gov These natural phenols can replace petroleum-derived aromatic monomers like styrene (B11656) and bisphenol A in various polymer applications.
This compound, if synthesized from bio-derived feedstocks, would fit within this strategy. The aromatic ring provides rigidity and thermal stability to the resulting polymer, while the long alkyl chain can impart flexibility and hydrophobicity. This combination of properties is highly desirable for a range of materials, from elastomers to engineering plastics.
Research on lignin-derived phenolic monomers has demonstrated their successful polymerization into a variety of thermoplastics and thermosets. Similarly, cardanol has been extensively explored as a platform for developing bio-based polymers with diverse functionalities. researchgate.net These studies provide a roadmap for the potential utilization of this compound as a sustainable building block in polymer synthesis. The versatility of its phenolic group allows for various chemical transformations to create a family of monomers suitable for different polymerization techniques.
Reaction Mechanisms and Chemical Reactivity
Electrophilic Aromatic Substitution on the Phenol (B47542) Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. vanderbilt.edu The reactivity of the aromatic ring in 2-(Dodecylsulfanyl)phenol towards electrophiles is significantly influenced by its substituents.
The hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution, making the phenol ring significantly more reactive than benzene. libretexts.orgbritannica.com This heightened reactivity stems from the ability of the oxygen atom's lone pairs to donate electron density into the aromatic ring through a resonance effect (+M effect). quora.comstackexchange.comechemi.com This donation of electrons enriches the electron density of the ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. quora.com
| Substituent Effect | Description | Impact on Phenol Ring |
| Resonance Effect (+M) | Donation of lone pair electrons from the hydroxyl oxygen into the aromatic π-system. | Increases electron density, especially at ortho and para positions. Strongly activating. |
| Inductive Effect (-I) | Withdrawal of electron density from the ring through the sigma bond due to oxygen's high electronegativity. | Slightly deactivating. |
| Overall Effect | The +M effect strongly outweighs the -I effect. | The ring is strongly activated towards electrophilic attack, with substitution favored at the ortho and para positions. libretexts.orgquora.com |
The dodecylsulfanyl (-S-C₁₂H₂₅) group, a type of thioether, also plays a critical role in the electrophilic aromatic substitution of this compound. Like the hydroxyl group, the sulfur atom possesses lone pairs of electrons that can be donated into the aromatic ring via resonance, which would suggest an activating, ortho/para-directing effect.
However, the influence of a thioether substituent is more complex than that of a hydroxyl group. While it does direct incoming electrophiles to the ortho and para positions, its activating effect is generally weaker. This is due to the less effective overlap between sulfur's 3p orbitals and the carbon's 2p orbitals of the benzene ring compared to the 2p-2p overlap between oxygen and carbon.
The most significant influence of the dodecylsulfanyl substituent in this specific molecule is likely steric hindrance. libretexts.org The bulky dodecyl (C₁₂H₂₅) chain attached to the sulfur atom creates considerable spatial crowding around the positions adjacent to it. In this compound, one ortho position (C6) is already occupied by the hydroxyl group. The other ortho position (C2, relative to the OH group) is occupied by the dodecylsulfanyl group. Therefore, electrophilic attack is sterically hindered at the C2 position.
The regioselectivity of an incoming electrophile will be directed by the combined effects of both substituents:
Position 4 (para to -OH): This position is strongly activated by the hydroxyl group and is sterically accessible, making it a highly favored site for substitution.
Position 6 (ortho to -OH): This position is also strongly activated by the hydroxyl group. While it is ortho to the bulky dodecylsulfanyl group, it is generally more accessible than positions closer to the alkyl chain itself.
Position 3 and 5 (meta to -OH): These positions are significantly less activated and are not favored for substitution. youtube.com
Therefore, electrophilic aromatic substitution on this compound is expected to yield predominantly para-substituted products, with some ortho-substitution possible, depending on the size of the electrophile. libretexts.org
Nucleophilic Reactions at the Phenolic Oxygen
The oxygen atom of the hydroxyl group in this compound can act as a nucleophile, particularly after being deprotonated.
The Williamson ether synthesis is a classic and versatile method for preparing ethers, which is applicable to phenols. wikipedia.orgorgchemres.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com
The process for forming an ether from this compound involves two main steps:
Deprotonation: The phenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to remove the acidic proton from the hydroxyl group. khanacademy.orgorganic-synthesis.com This creates a phenoxide ion, which is a much stronger nucleophile than the neutral phenol. chemistrysteps.comumb.edu
Nucleophilic Attack: The resulting 2-(dodecylsulfanyl)phenoxide ion then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com The phenoxide ion displaces the halide leaving group, forming a new carbon-oxygen bond and yielding an alkyl aryl ether.
This reaction is highly efficient for primary alkyl halides. Secondary and tertiary alkyl halides are less suitable as they tend to favor elimination reactions over substitution, especially in the presence of a strong base like a phenoxide. wikipedia.orgmasterorganicchemistry.com
Oxidation-Reduction Chemistry of the Phenolic Thioether Moiety
The presence of both a phenol and a thioether functional group makes this compound susceptible to oxidation reactions at two different sites. The outcome of an oxidation reaction will depend on the specific oxidizing agent used and the reaction conditions.
Phenols can be oxidized to form quinones, a class of compounds containing a dicarbonyl system within a six-membered ring. libretexts.orglibretexts.org The oxidation of a phenol, such as this compound, can lead to the formation of corresponding ortho- or para-quinones. scispace.com This transformation typically requires an oxidizing agent like chromic acid, Fremy's salt, or even hydrogen peroxide in the presence of a catalyst. libretexts.orgnih.govmdpi.com The oxidation process involves the loss of two electrons and two protons from the aromatic diol system that can be formed as an intermediate. uc.pt The formation of benzoquinone from phenol involves the generation of a phenoxyl radical, followed by further oxidation steps. scispace.comuc.pt
The thioether moiety is also readily oxidized. Mild oxidation of the dodecylsulfanyl group will convert the sulfide (B99878) to a sulfoxide (B87167). Stronger oxidation will further convert the sulfoxide to a sulfone. masterorganicchemistry.com Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and peroxyacids. masterorganicchemistry.comnih.gov The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant. nih.gov
Given that both the phenol ring and the thioether group can be oxidized, a key aspect of the reactivity of this compound is the potential for competitive oxidation. The selectivity of the oxidation (i.e., whether the phenol or the thioether reacts) depends on the chosen reagent. For instance, some reagents are known to be more selective for sulfur oxidation, while others are more effective for phenol oxidation. acs.org The relative nucleophilicity of the sulfur atom versus the electron-richness of the phenol ring will dictate the initial site of attack for an electrophilic oxidizing agent. nih.gov
Electrochemical Analysis of Redox Potentials
Research comparing the redox potentials of thiophenols and phenols has demonstrated that thiophenols are generally more susceptible to oxidation. researchgate.net This increased ease of oxidation is attributed to the lower bond dissociation energy of the S-H bond compared to the O-H bond. The oxidation potentials (Ep) for a series of phenol and thiophenol derivatives, as determined by cyclic voltammetry, illustrate this trend. For instance, thiophenol exhibits a lower oxidation potential than phenol, indicating it is more readily oxidized.
The electrochemical oxidation of phenols and thiophenols can be complex, often leading to the formation of polymeric films on the electrode surface, a phenomenon known as electrode passivation or fouling. researchgate.netresearchgate.net This process can interfere with obtaining clear and reproducible voltammetric data. The mechanism of oxidation can also be influenced by the type of electrode material used, with some materials promoting direct electron transfer and others facilitating oxidation via hydroxyl radical attack. osti.gov
The general electrochemical oxidation of a thiophenol involves the initial one-electron oxidation to form a thiyl radical. This highly reactive species can then undergo further reactions, such as dimerization to form a disulfide. The presence of substituents on the aromatic ring, such as the dodecylsulfanyl group in this compound, is expected to influence the redox potential. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize.
Table 1: Oxidation Potentials of Selected Phenols and Thiophenols
| Compound | Oxidation Potential (Ep) vs. Ag/AgCl (mV) |
| Phenol | +291 |
| 4-Methylphenol | +275 |
| 4-Methoxyphenol | +250 |
| Thiophenol | +186 |
| 4-Methylthiophenol | +172 |
| 4-Methoxythiophenol | +155 |
This interactive table is based on data from comparative studies of phenol and thiophenol derivatives and is intended to provide a general understanding. Specific experimental conditions can affect these values.
Reactivity of the Sulfur-Hydrogen Bond
The sulfur-hydrogen (S-H) bond in thiols, including this compound, is a key determinant of their chemical reactivity. This bond is weaker than the oxygen-hydrogen (O-H) bond in the analogous phenols, which has significant implications for the chemical behavior of these compounds.
The acidity of the S-H bond is a notable characteristic. Thiols are generally more acidic than their corresponding alcohols and phenols. This increased acidity means that the proton of the sulfhydryl group can be more readily removed by a base to form a thiolate anion (RS⁻). Thiolate anions are excellent nucleophiles and can participate in a wide range of chemical reactions, including nucleophilic substitution and addition reactions.
The relatively weak nature of the S-H bond also makes it susceptible to homolytic cleavage, leading to the formation of a thiyl radical (RS•). This process is central to the role of thiols as antioxidants and radical scavengers. Thiyl radicals can be generated through various mechanisms, including hydrogen atom abstraction by other radicals. Once formed, these thiyl radicals can participate in a variety of radical-mediated processes. In biological systems, for example, thiyl radicals are involved in enzymatic reactions and can also contribute to oxidative stress if not properly controlled.
The oxidation of the S-H bond is another important aspect of its reactivity. Mild oxidizing agents can convert thiols to disulfides (RS-SR). This reaction is a reversible process, and the disulfide bond can be cleaved back to the thiol form by reducing agents. This thiol-disulfide interchange is a critical reaction in many biological systems, playing a role in protein folding and the regulation of enzyme activity.
Furthermore, the sulfur atom in the S-H group can be alkylated, meaning an alkyl group can be attached to it. This reaction, often carried out in the presence of a base to form the more nucleophilic thiolate, results in the formation of a thioether (sulfide). This reactivity allows for the facile modification of thiol-containing molecules.
Advanced Analytical Characterization Techniques for 2 Dodecylsulfanyl Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic analysis of 2-(Dodecylsulfanyl)phenol. It provides detailed information about the chemical environment of individual atoms.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the unambiguous structural assignment of this compound. In a typical solvent like deuterochloroform (CDCl₃), the distinct chemical environments of the protons and carbons in the molecule give rise to a characteristic set of signals. rsc.org
The ¹H NMR spectrum allows for the identification of protons on the aromatic ring, the hydroxyl group, and the aliphatic dodecyl chain. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each proton. For instance, aromatic protons typically resonate in the range of 6.5-7.5 ppm, while the aliphatic protons of the dodecyl chain appear further upfield, generally between 0.8 and 3.0 ppm. The signal for the phenolic hydroxyl (-OH) proton is often a broad singlet, and its chemical shift can vary depending on concentration and solvent.
The ¹³C NMR spectrum provides information on the carbon skeleton. docbrown.info Due to the symmetry of the phenol (B47542) ring, some carbon atoms may be chemically equivalent, leading to fewer signals than the total number of carbons. docbrown.info The carbon atom attached to the hydroxyl group (C-1) and the one bonded to the sulfur atom (C-2) are significantly influenced by these electronegative atoms and show distinct chemical shifts. The numerous methylene (B1212753) (-CH₂) groups in the dodecyl chain produce a cluster of signals in the aliphatic region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenol Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-OH | 4.5 - 8.0 (broad s) | 155.4 |
| Aromatic C-H | 6.7 - 7.4 (m) | 115.0 - 130.0 |
| S-CH₂- | ~2.9 (t) | ~35.0 |
| -(CH₂)₁₀- | 1.2 - 1.6 (m) | 22.0 - 32.0 |
| -CH₃ | ~0.9 (t) | ~14.0 |
Note: These are typical, generalized values for similar structures. Actual values for this compound may vary. Data is based on general knowledge of NMR spectroscopy of phenolic and alkylthio compounds. rsc.orgdocbrown.info
Advanced NMR Methods for Conformational and Dynamic Studies
While ¹H and ¹³C NMR confirm the chemical structure, advanced NMR methods are employed to investigate the three-dimensional arrangement (conformation) and molecular motion (dynamics) of this compound. nih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity between protons, helping to determine the preferred orientation of the dodecyl chain relative to the phenol ring.
Dynamic NMR (DNMR) spectroscopy can be used to study time-dependent processes, such as the rate of rotation around the C-S bond. researchgate.net By acquiring spectra at different temperatures, it is possible to observe changes in signal shape that correspond to the molecule transitioning between different conformational states. These studies are crucial for understanding how the molecule's shape and flexibility influence its physical and chemical properties. nih.gov
X-ray Diffraction and Advanced Spectroscopic Methods
To gain deeper insight into the solid-state structure and electronic properties of the sulfur atom, more specialized techniques are required.
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide exact atomic coordinates, allowing for the precise measurement of bond lengths, bond angles, and torsion angles. mdpi.comsemanticscholar.org This information reveals how the molecules pack together in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. mdpi.com The resulting crystal structure provides an unambiguous depiction of the molecule's conformation in the solid phase. nih.gov
Table 2: Illustrative Crystallographic Data for a Heterocyclic Sulfone
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 21/c |
| a (Å) | 10.1687(6) |
| b (Å) | 6.9037(5) |
| c (Å) | 21.3367(13) |
| β (°) | 107.668(3) |
| Volume (ų) | 1426.91(16) |
| Z (molecules/unit cell) | 4 |
Note: This data is for a representative heterocyclic compound and serves as an example of the parameters obtained from a single crystal X-ray diffraction experiment. mdpi.com
Sulfur K-edge X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing
Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the electronic structure of the sulfur atom in this compound. nih.gov By exciting a core electron of the sulfur atom with X-rays, this method provides information about the sulfur's oxidation state and the nature of its chemical bonds. researchgate.net The energy and shape of the absorption edge are highly sensitive to the local chemical environment of the sulfur atom. semanticscholar.org For a thioether like this compound, the spectrum would be characteristic of a sulfur atom in a formal -2 oxidation state. This technique can distinguish between different sulfur functional groups (e.g., thiol, disulfide, sulfoxide (B87167), sulfone), making it a valuable tool for confirming the structure and purity of the compound. rsc.orgarizona.edu
Mass Spectrometry and Chromatographic Analysis (e.g., GC-MS, HPLC)
Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound from complex mixtures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. nih.gov For phenolic compounds, derivatization may sometimes be employed to increase volatility and improve chromatographic peak shape. nih.govthermofisher.com The gas chromatograph separates the components of a mixture, and the mass spectrometer detects and fragments the molecules. The resulting mass spectrum, which shows the mass-to-charge ratio of the parent molecule and its fragments, serves as a molecular fingerprint for identification. matec-conferences.org
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their polarity. nih.gov For phenolic compounds, reverse-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. mdpi.comepa.gov Detection can be achieved using various methods, including UV-Vis spectroscopy, which is effective for aromatic compounds like phenols. cabidigitallibrary.org Coupling HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool, combining the separation capabilities of HPLC with the sensitive and specific detection of MS. nih.govnih.govmdpi.com This is particularly useful for analyzing complex samples and confirming the identity of the target compound. nih.gov
Table 3: Typical Chromatographic Analysis Parameters for Phenolic Compounds
| Technique | Parameter | Typical Conditions |
|---|---|---|
| GC-MS | Column | Capillary column (e.g., 30 m x 0.25 mm i.d.) |
| Injection Mode | Split/Splitless | |
| Carrier Gas | Helium | |
| MS Ionization | Electron Ionization (EI) | |
| HPLC | Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with acid) | |
| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer |
Note: These are general parameters and would be optimized for the specific analysis of this compound. thermofisher.comnih.govfishersci.com
Environmental Fate and Biodegradation Studies
Pathways of Phenol (B47542) and Organosulfur Compound Biodegradation
The biodegradation of complex organic molecules like 2-(Dodecylsulfanyl)phenol in the environment is primarily driven by microbial activity. Microorganisms have evolved sophisticated enzymatic systems to break down aromatic compounds and organosulfur molecules, utilizing them as sources of carbon and energy. researchgate.netijrrjournal.com The degradation of the phenolic portion of the molecule is expected to follow well-characterized aerobic pathways. nih.gov
The microbial degradation of the phenol component of this compound is initiated by the enzymatic introduction of a second hydroxyl group onto the aromatic ring, forming a catechol derivative. nih.govnih.gov This initial step is a crucial prerequisite for the subsequent cleavage of the stable benzene (B151609) ring. Once catechol is formed, the aromatic ring is opened through one of two primary aerobic pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govfrontiersin.orgoup.com
Ortho-Cleavage Pathway (β-Ketoadipate Pathway): In this pathway, the enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the catechol ring (intradiol fission). oup.comfrontiersin.org This cleavage results in the formation of cis,cis-muconic acid. nih.gov Subsequent enzymatic reactions convert cis,cis-muconic acid into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, which are then integrated into the central metabolism of the microorganism. nitrkl.ac.in
Meta-Cleavage Pathway: Alternatively, the catechol ring can be cleaved adjacent to one of the hydroxyl groups (extradiol fission) by the enzyme catechol 2,3-dioxygenase. nih.govoup.com This action produces 2-hydroxymuconic semialdehyde. nih.gov This intermediate is then further metabolized through a series of reactions to form pyruvate (B1213749) and acetaldehyde, which can also enter the central metabolic pathways of the cell. oup.com
The selection between the ortho- and meta-cleavage pathways is dependent on the specific microbial species and the environmental conditions. scispace.comajol.info Some bacteria are known to possess the genetic machinery for both pathways, providing metabolic versatility. frontiersin.org
The biodegradation of the phenolic moiety is orchestrated by a series of specific enzymes. The activities of these enzymes are critical for the rate and extent of degradation.
Catechol Dioxygenases: These enzymes are responsible for the critical ring-cleavage step. frontiersin.orgresearchgate.net They are broadly classified into two types based on their cleavage mechanism:
Catechol 1,2-dioxygenase (C12O): This intradiol dioxygenase contains a non-heme Fe³⁺ cofactor and is central to the ortho-cleavage pathway. researchgate.netfrontiersin.org It catalyzes the cleavage of the bond between the two hydroxylated carbons. oup.com
Catechol 2,3-dioxygenase (C23O): This is an extradiol dioxygenase that typically contains an Fe²⁺ cofactor and directs the substrate into the meta-cleavage pathway. oup.comresearchgate.net
The presence and activity of these key enzymes in various microbial strains are often used as indicators of their phenol-degrading capabilities.
| Enzyme | Function | Pathway | Cofactor | Cleavage Type |
|---|---|---|---|---|
| Phenol Hydroxylase | Hydroxylation of phenol to catechol | Initial step for both pathways | NADH | N/A |
| Catechol 1,2-dioxygenase | Cleavage of catechol to cis,cis-muconic acid | Ortho-cleavage | Fe³⁺ | Intradiol |
| Catechol 2,3-dioxygenase | Cleavage of catechol to 2-hydroxymuconic semialdehyde | Meta-cleavage | Fe²⁺ | Extradiol |
Environmental Persistence and Transformation Processes of Dodecylsulfanyl-Containing Moieties
The dodecylsulfanyl group consists of a C12 alkyl chain (dodecyl) attached via a sulfur atom. The environmental fate of this part of the molecule is influenced by the properties of both the long alkyl chain and the sulfide (B99878) linkage.
Long-chain alkylphenols, such as dodecylphenol (B1171820), are known for their environmental persistence and potential for bioaccumulation. service.gov.ukservice.gov.uk The long alkyl chain imparts a high octanol-water partition coefficient (Kow), indicating a strong tendency to partition from water into sediments, soils, and biological tissues. nih.gov The degradation of long alkyl chains can occur via microbial oxidation, but the process is generally slower than for shorter chains.
Organosulfur compounds are integral to the global sulfur cycle and can be transformed by various microbial processes. britannica.com The sulfide linkage in the dodecylsulfanyl group may be susceptible to microbial oxidation, potentially leading to the formation of sulfoxides and sulfones. Alternatively, under certain conditions, the carbon-sulfur bond could be cleaved. However, organosulfur compounds can be resistant to degradation. researchgate.net The ultimate biodegradability of dodecylphenol has been shown to be limited, and it is not considered readily biodegradable. service.gov.uk This suggests that the this compound molecule, particularly due to its dodecyl group, may exhibit significant persistence in the environment, especially in anaerobic compartments like sediment where degradation processes are slower. nih.gov The degradation of the parent compound, alkylphenol ethoxylates, often leads to the formation of more persistent alkylphenol metabolites. nih.govresearchgate.net
| Molecular Moiety | Property | Environmental Implication |
|---|---|---|
| Phenolic Ring | Susceptible to microbial hydroxylation and ring cleavage | Potential for biodegradation under aerobic conditions. nih.gov |
| Dodecyl Chain (C12) | Hydrophobic, long alkyl chain | High potential for partitioning to sediment and soil; contributes to persistence and bioaccumulation. service.gov.uknih.gov |
| Sulfide Linkage | Can be oxidized or cleaved by microorganisms | Potential transformation pathway, but can also contribute to recalcitrance. britannica.comresearchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Dodecylsulfanyl)phenol, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves thiol-phenol coupling reactions or nucleophilic substitution. For example, dodecylthiol can react with halogenated phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side reactions.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.
- Catalysts : Transition-metal catalysts (e.g., CuI) may improve regioselectivity .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes conversion |
| Reaction Time | 12–24 hours | Balances side reactions |
| Solvent | DMF | Enhances solubility |
Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Steps include:
Crystal Growth : Slow evaporation from ethanol/acetone mixtures.
Data Collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refinement : SHELXL97 for structure solution, with R-factors < 0.05 indicating high precision.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify phenolic -OH (~5 ppm in DMSO-d₆) and dodecyl chain signals (0.8–1.5 ppm).
- IR Spectroscopy : Confirm S–C bond (650–750 cm⁻¹) and phenolic O–H stretch (3200–3600 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ peaks (e.g., m/z 297.2 for C₁₈H₂₈OS) .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during dodecylthio group incorporation in phenolic derivatives?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the para position to guide thiol attachment to the ortho position.
- Protection/Deprotection : Temporarily protect phenolic -OH with acetyl groups to prevent undesired side reactions.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices .
Q. What strategies resolve contradictions between computational predictions and experimental data in supramolecular assemblies involving this compound?
- Methodological Answer :
- Hydrogen-Bond Analysis : Compare predicted (Mercury CSD) vs. observed (X-ray) hydrogen-bond networks.
- Twinning Tests : Use PLATON to detect crystal twinning, which may distort experimental data.
- Dynamic Effects : Account for temperature-dependent conformational changes via variable-temperature NMR .
Q. What methodologies assess the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation at pH 5–9 (25°C) using HPLC-UV.
- Photolysis : Expose to UV light (254 nm) and quantify byproducts via GC-MS.
- Microbial Degradation : Use OECD 301B protocol with activated sludge to measure biodegradability .
Q. How can researchers evaluate safer alternatives to this compound without compromising functionality?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Replace the dodecyl chain with shorter alkyl groups (e.g., octyl) to reduce bioaccumulation potential.
- Supplier Collaboration : Request SDS documentation compliant with ZDHC MRSL limits and test alternatives via high-throughput screening .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
